molecular formula C13H13NO2 B071366 Ethyl 5-phenyl-1H-pyrrole-3-carboxylate CAS No. 161958-61-8

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B071366
CAS RN: 161958-61-8
M. Wt: 215.25 g/mol
InChI Key: XGAUDZLAAYUFKN-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 161958-61-8 . It has a molecular weight of 215.25 and its IUPAC name is ethyl 5-phenyl-1H-pyrrole-3-carboxylate . The compound appears as a light yellow solid .


Molecular Structure Analysis

The molecular formula of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is C13H13NO2 . Its InChI Code is 1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a light yellow solid . It has a molecular weight of 215.25 and a molecular formula of C13H13NO2 .

Scientific Research Applications

Crystallography

The compound has been used in crystallographic studies . The crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, a similar compound, has been studied in detail . These studies provide valuable insights into the molecular structure and atomic coordinates of the compound .

Synthesis of Pyrrole Disulfides

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate can be used in the synthesis of pyrrole disulfides . This process is catalyzed by lipase in ethanol . The method is green and efficient, aligning with the current mainstream research direction of green chemistry .

Pharmaceutical Applications

Pyrrole subunits, like the one in Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, have diverse applications in therapeutically active compounds . They are used in the synthesis of fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

Anticancer Agents

New pyrrole derivatives, which can be synthesized from Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, have shown potent tubulin polymerization inhibiting activity . These compounds have potential as anticancer agents, including for Hedgehog-dependent cancer .

Lipid-Lowering Effects

Certain derivatives of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate have shown lipid-lowering effects . Compounds such as 3, 7, 13, and 14 have been found to lower both serum cholesterol and triglyceride levels in mice by at least 24% and 33%, respectively .

Organic Synthesis

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate can be used as an intermediate in organic synthesis . β-Ketothioamides, which can be synthesized from this compound, are versatile intermediates in organic synthesis possessing carbonyl and thioamide functional groups . These functionalities make them valuable for various synthesis transformations .

Future Directions

While specific future directions for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate are not mentioned in the available literature, pyrrole derivatives continue to attract attention due to their interesting pharmacological properties . They are being explored in various therapeutic areas, confirming the potential of the pyrrole moiety .

properties

IUPAC Name

ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAUDZLAAYUFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437196
Record name Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

CAS RN

161958-61-8
Record name Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate (2.4 g, 9.1 mmol) and 10% Pd/C (100 mg) was dissolved in methanol (50 ml) at room temperature. The reaction mixture was hydrogenated for 6 hrs at room temperature and the resulting solution was filtered. After evaporated under reduced pressure, the residue was purified with normal phase preparative column chromatography to produce title compound (1.9g, 91%) as white solid.
Name
Ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

To a solution (50 mL) of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate (8.5 g) in ethanol was added 10% palladium carbon (50% water containing product, 0.5 g), and the mixture was stirred under a hydrogen atmosphere at room temperature for 24 hr. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→1:1) to give the title compound as a colorless solid (yield 4.50 g, 62%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
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